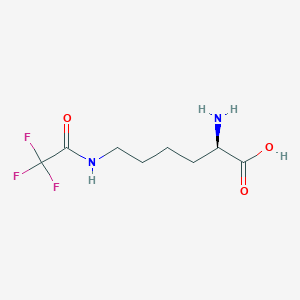
H-D-Lys(TFA)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-D-Lys(TFA)-OH, also known as Nα-Trifluoroacetyl-L-lysine, is a synthetic peptide derivative. It is commonly used in biochemical research and pharmaceutical applications due to its unique properties and reactivity. The compound is characterized by the presence of a trifluoroacetyl group attached to the lysine residue, which imparts specific chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(TFA)-OH typically involves the protection of the lysine amino group followed by the introduction of the trifluoroacetyl group. The process can be summarized as follows:
Protection of the Amino Group: The lysine amino group is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc).
Trifluoroacetylation: The protected lysine is then reacted with trifluoroacetic anhydride (TFAA) in the presence of a base such as triethylamine (TEA) to introduce the trifluoroacetyl group.
Deprotection: The protecting group is removed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
H-D-Lys(TFA)-OH undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to remove the trifluoroacetyl group, yielding free lysine.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Trifluoroacetic anhydride (TFAA): Used for trifluoroacetylation.
Triethylamine (TEA): Acts as a base in the trifluoroacetylation reaction.
Acidic Conditions: Used for deprotection of the amino group.
Major Products Formed
Free Lysine: Formed upon hydrolysis of the trifluoroacetyl group.
Peptide Derivatives: Formed through coupling reactions with other amino acids or peptides.
科学研究应用
H-D-Lys(TFA)-OH has a wide range of applications in scientific research, including:
Biochemistry: Used as a substrate in enzyme assays to study proteolytic activity.
Pharmaceutical Research: Employed in the development of peptide-based drugs and as a building block for synthetic peptides.
Molecular Biology: Utilized in the study of protein-protein interactions and protein structure-function relationships.
Industrial Applications: Used in the quality control of pharmaceutical preparations and in the synthesis of specialized peptides for research and diagnostic purposes.
作用机制
The mechanism of action of H-D-Lys(TFA)-OH is primarily related to its role as a substrate or inhibitor in enzymatic reactions. The trifluoroacetyl group can interact with the active site of enzymes, affecting their catalytic activity. This interaction can be used to study enzyme kinetics and to develop enzyme inhibitors for therapeutic applications.
相似化合物的比较
H-D-Lys(TFA)-OH can be compared with other lysine derivatives such as:
H-D-Lys(Z)-OMe: A benzyl-protected lysine derivative used in peptide synthesis.
H-D-Lys(tBu)-OMe: A tert-butyl-protected lysine derivative used in solid-phase peptide synthesis.
H-D-Val-Leu-Lys-pNA: A chromogenic substrate used in enzyme assays to measure proteolytic activity.
Uniqueness
The presence of the trifluoroacetyl group in this compound imparts unique chemical properties, such as increased stability and reactivity, making it a valuable tool in biochemical and pharmaceutical research.
属性
分子式 |
C8H13F3N2O3 |
|---|---|
分子量 |
242.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H13F3N2O3/c9-8(10,11)7(16)13-4-2-1-3-5(12)6(14)15/h5H,1-4,12H2,(H,13,16)(H,14,15)/t5-/m1/s1 |
InChI 键 |
PZZHRSVBHRVIMI-RXMQYKEDSA-N |
手性 SMILES |
C(CCNC(=O)C(F)(F)F)C[C@H](C(=O)O)N |
规范 SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(Benzyloxy)ethoxy]aniline](/img/structure/B12286880.png)
![N-[2-[[[1,4-Dihydro-5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinyl]carbonyl]oxy]ethyl]-N,N-dimethylbenzenemethanaminium Iodide](/img/structure/B12286895.png)
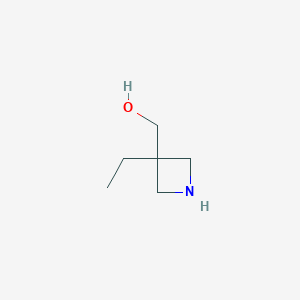
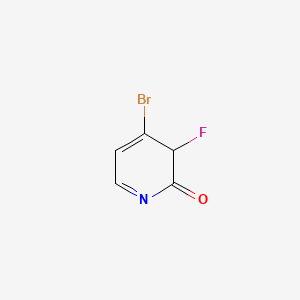
![2-Hydroxy-1-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B12286914.png)
![tert-butyl-[5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane](/img/structure/B12286920.png)

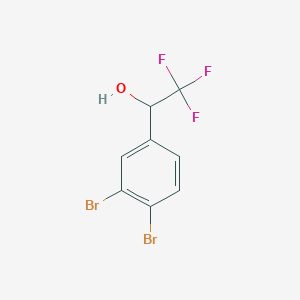
![N-[6-(Aminomethyl)-2-pyridinyl]-N'-ethylurea](/img/structure/B12286944.png)
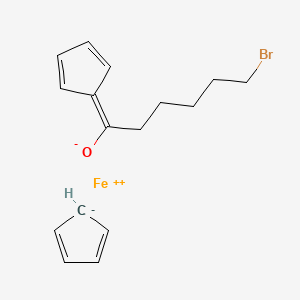
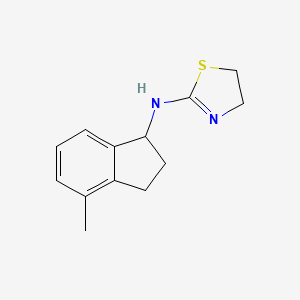
![4-chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12286970.png)


